N-(2-ethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-2-33-24-12-6-5-11-22(24)29-26(32)25(31)28-17-23(20-10-7-14-27-16-20)30-15-13-19-8-3-4-9-21(19)18-30/h3-12,14,16,23H,2,13,15,17-18H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPYEQGYIGHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-ethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, and presenting relevant data tables and case studies.
Structural Overview
The compound comprises three key components:
- Ethoxyphenyl moiety : This group is known for its potential in modulating various biological pathways.
- Pyridine ring : Often associated with diverse biological activities, including antimicrobial and anticancer properties.
- Tetrahydroisoquinoline fragment : This structure has been linked to neuroprotective effects and modulation of neurotransmitter systems.
The combination of these structures suggests a multifaceted interaction with biological targets, which is critical for understanding its pharmacological potential.
Preliminary Studies
Initial studies indicate that similar compounds exhibit a variety of biological activities, including:
- Anticancer effects
- Neuroprotective properties
- Modulation of neurotransmitter receptors
However, the specific biological activity of N-(2-ethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide remains largely uncharacterized in experimental settings.
Interaction Studies
Understanding how this compound interacts with biological targets is essential. The following table summarizes compounds with structural similarities and their notable activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-[3-fluoro-4-[6-methoxyquinolin]-N'-(4-fluorophenyl)cyclopropane-dicarboxamide | Contains quinoline and fluorophenyl groups | Anticancer activity |
| N-[6-(methyloxy)-7-piperidinyl]-N'-(4-fluorophenyl)cyclopropane-dicarboxamide | Features piperidine and fluorophenyl | Inhibitory effects on tumor growth |
| N-[6-(6-methoxyquinolin)] | Simple quinoline structure | Neuroprotective properties |
Case Studies
- Orexin Receptor Modulation : Research indicates that tetrahydroisoquinoline derivatives can selectively block orexin receptors (OX1 and OX2), which are implicated in drug addiction therapies. The activity was evaluated using Fluorescent Imaging Plate Reader technology, measuring intracellular calcium mobilization in live cells. Compounds exhibiting Ke values < 1 μM were considered significant for further investigation .
- Estrogen Receptor Interaction : Compounds similar to N-(2-ethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide have been studied for their interaction with estrogen receptors (ERs). These studies emphasize the importance of structural modifications in enhancing selectivity and potency against ERs .
Synthesis Methods
The synthesis of this compound can be approached through various methods:
- N-Alkylation of isoquinoline derivatives followed by oxidation to yield desired products.
- Cyclization reactions that allow for the creation of analogs with potentially improved efficacy or selectivity.
These methods provide flexibility in synthesizing derivatives for further biological evaluation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The closest structural analog identified is N-(3-chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide (CAS: 904277-66-3, molecular weight: 452.9) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural similarity to the analog, replacing Cl/F with ethoxy.
Key Differences and Implications:
Substituent Effects :
- The 2-ethoxyphenyl group in the target compound introduces steric bulk and increased lipophilicity compared to the 3-chloro-4-fluorophenyl group in the analog. This may enhance membrane permeability but reduce aqueous solubility .
- The electron-donating nature of the ethoxy group could favor interactions with aromatic residues in hydrophobic binding pockets, whereas the electron-withdrawing Cl/F groups in the analog might stabilize dipole interactions or hydrogen bonding.
Biological Activity: Both compounds share a pyridin-3-yl-tetrahydroisoquinolinylethyl scaffold, which is structurally reminiscent of ligands targeting neurotransmitter receptors (e.g., opioid or adrenergic receptors). However, the substituent differences likely modulate potency and selectivity.
Synthetic Accessibility: The synthesis of the target compound would follow similar routes to the analog, such as coupling 2-ethoxyphenylamine with the pyridinyl-tetrahydroisoquinolinylethyl intermediate. The ethoxy group may require protection/deprotection steps to avoid side reactions .
Q & A
Q. What synthetic methodologies are typically employed for the preparation of N-(2-ethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide?
The synthesis involves a multi-step approach:
- Intermediate Formation : Introduction of the ethoxyphenyl group via nucleophilic substitution or amidation reactions.
- Heterocyclic Assembly : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl and tetrahydroisoquinolin moieties .
- Final Condensation : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purification is typically achieved via column chromatography or recrystallization .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC-UV/LC-MS : Ensures purity (>95%) and identifies impurities using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and selectivity?
- Design of Experiments (DOE) : Use factorial designs (e.g., 2^k or Box-Behnken) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Computational Modeling : Quantum chemical calculations (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. What computational approaches are suitable for studying the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Analyze electronic properties (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Study binding affinities to receptors (e.g., kinases) using software like GROMACS or AMBER .
- Docking Studies : AutoDock or Schrödinger Suite assess ligand-protein interactions, guiding structure-activity relationship (SAR) analysis .
Q. How can contradictory data in pharmacological activity studies be resolved?
- Dose-Response Reproducibility : Conduct replicate assays (e.g., enzyme inhibition, cell viability) across independent labs to validate EC50/IC50 values .
- Meta-Analysis Tools : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to aggregate data and identify outliers .
- Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding kinetics, fluorescence polarization) .
Q. What strategies are effective for impurity profiling and ensuring batch-to-batch consistency?
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation products .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM (multiple reaction monitoring) modes .
- Reference Standards : Compare against certified materials (e.g., USP-grade) for qualitative/quantitative analysis .
Q. How can researchers design derivatives to enhance biological activity or reduce toxicity?
- SAR-Driven Modifications : Replace the ethoxyphenyl group with fluorinated or heteroaromatic analogs to improve metabolic stability .
- Fragment-Based Drug Design : Screen truncated versions (e.g., pyridin-3-yl or tetrahydroisoquinolin fragments) to identify critical pharmacophores .
- ADMET Prediction : Use tools like SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Simulated Biological Fluids : Incubate in PBS (pH 7.4), human plasma, or liver microsomes to assess hydrolysis/metabolic pathways .
- Stability-Indicating Assays : Monitor degradation via HPLC-DAD at λmax (e.g., 255 nm for aromatic moieties) .
- Cryo-TEM/XRD : Analyze crystallinity changes under stress conditions to correlate physical stability with chemical degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
